Stereoselective Formation: 3.2-Fold Preference for S-Mianserin Over R-Mianserin
In vivo metabolism studies in mice demonstrate that the formation of 8-hydroxymianserin glucuronide is highly stereoselective. Following administration of radiolabeled enantiomers, the S-enantiomer of mianserin is preferentially metabolized to this conjugate, with an S:R ratio of 3.2 [1]. This contrasts sharply with the 8-hydroxy-demethylmianserin glucuronide conjugate, which exhibits an opposite stereoselectivity with an R:S ratio of 5.2 [1].
| Evidence Dimension | Enantiomeric formation ratio (S:R) |
|---|---|
| Target Compound Data | S:R = 3.2 |
| Comparator Or Baseline | 8-Hydroxy-demethylmianserin glucuronide: R:S = 5.2 |
| Quantified Difference | Opposing stereoselectivity: S-preference (3.2x) vs. R-preference (5.2x) |
| Conditions | In vivo mouse model; urinary metabolite analysis following administration of 14C-labeled mianserin enantiomers |
Why This Matters
This stereoselective signature enables precise differentiation of metabolic pathways mediated by specific CYP and UGT isoforms, a requirement for accurate pharmacokinetic modeling and drug-drug interaction studies.
- [1] Heinig R, Delbressine LP, Kaspersen FM, Blaschke G. In vivo and in vitro stereoselective metabolism of mianserin in mice. Arzneimittelforschung. 1993;43(1):5-10. View Source
